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Compound of Interest

Compound Name: 4-chloro-N-ethyl-3-nitroaniline

Cat. No.: B13311770 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-chloro-N-ethyl-3-nitroaniline,

including its chemical identity, physicochemical properties, proposed synthesis, and relevant

experimental protocols for characterization and evaluation of biological activity. This document

is intended to serve as a foundational resource for professionals engaged in chemical research

and drug development.

Chemical Identity
The nomenclature and structural identifiers for the compound of interest are crucial for accurate

documentation and research.

IUPAC Name: 4-chloro-N-ethyl-3-nitroaniline[1]

CAS Number: 1157074-03-7[1][2]

Molecular Formula: C₈H₉ClN₂O₂[1][2]

Molecular Weight: 200.62 g/mol [1][2]

Canonical SMILES: CCNC1=CC(=C(C=C1)Cl)--INVALID-LINK--[O-][1]

InChIKey: PLPSKERNYGVTFK-UHFFFAOYSA-N[1][2]
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Synonyms:[1]

Molport-008-722-466

AKOS009156210

CS-0287243

EN300-164339

Physicochemical and Computed Properties
A summary of the key physicochemical and computed descriptors for 4-chloro-N-ethyl-3-
nitroaniline is presented in the table below. These properties are essential for understanding

the compound's behavior in various experimental settings.

Property Value Source

Molecular Weight 200.62 g/mol PubChem[1]

Molecular Formula C₈H₉ClN₂O₂ PubChem[1]

XLogP3 2.6 PubChem (Computed)[1]

Hydrogen Bond Donor Count 1 PubChem (Computed)[1]

Hydrogen Bond Acceptor

Count
3 PubChem (Computed)[1]

Rotatable Bond Count 2 PubChem (Computed)[1]

Exact Mass 200.0352552 Da PubChem (Computed)[1]

Topological Polar Surface Area 57.9 Å² PubChem (Computed)[1]

Heavy Atom Count 13 PubChem (Computed)[1]

Synthesis and Experimental Protocols
While a direct, published protocol for the synthesis of 4-chloro-N-ethyl-3-nitroaniline is not

readily available, a plausible synthetic route can be proposed based on established chemical
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methodologies for analogous compounds, such as the N-alkylation of a substituted aniline.[3]

[4]

Proposed Synthetic Pathway: N-Alkylation of 4-chloro-3-nitroaniline

The most direct approach involves the N-alkylation of 4-chloro-3-nitroaniline with an ethylating

agent like ethyl bromide or ethyl iodide in the presence of a base.

4-chloro-3-nitroaniline

4-chloro-N-ethyl-3-nitroaniline

N-Alkylation

Ethyl Bromide (CH3CH2Br)

Base (e.g., K2CO3)
Solvent (e.g., DMF)

Click to download full resolution via product page

Caption: Proposed synthetic route for 4-chloro-N-ethyl-3-nitroaniline.

Detailed Experimental Protocol: N-Alkylation

This protocol is adapted from the synthesis of similar N-alkylated nitroaniline derivatives.[3]

Reaction Setup: To a solution of 4-chloro-3-nitroaniline (1.0 eq) in a suitable solvent such as

dimethylformamide (DMF), add an anhydrous base like potassium carbonate (2.0-3.0 eq).

Stirring: Stir the resulting suspension at room temperature for approximately 15-20 minutes

to ensure adequate mixing.

Addition of Alkylating Agent: Add an ethylating agent, such as ethyl bromide or ethyl iodide

(1.2-1.5 eq), dropwise to the reaction mixture.
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Heating: Heat the reaction mixture to a temperature between 60-80 °C and maintain stirring

for 12-24 hours.

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

Work-up: Upon completion, cool the mixture to room temperature. Pour the reaction mixture

into ice-cold water.

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate

(3 x 50 mL).

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer

over anhydrous sodium sulfate.

Purification: Concentrate the solution under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel, using an appropriate

eluent system (e.g., a gradient of ethyl acetate in hexane), to yield pure 4-chloro-N-ethyl-3-
nitroaniline.

Analytical Characterization Protocols
Structural confirmation and purity assessment are critical steps following synthesis. Standard

analytical techniques such as HPLC and GC-MS would be employed.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment[5]

Instrumentation: Standard HPLC system with a UV-Vis detector.

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., starting with

60:40 v/v). For LC-MS compatibility, 0.1% formic acid can be added.

Flow Rate: 1.0 mL/min.

Detection Wavelength: A wavelength in the range of 254-380 nm is suitable due to the nitro

and aniline chromophores.
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Sample Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile or

methanol. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Confirmation[5]

Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source.

Column: Non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film

thickness).

Carrier Gas: Helium, at a constant flow of 1.0-1.5 mL/min.

Injector Temperature: 250 °C.

Oven Program:

Initial temperature: 100 °C, hold for 2 minutes.

Ramp: Increase to 280 °C at 15 °C/min.

Final hold: 5 minutes at 280 °C.

Mass Spectrometer Parameters:

Ionization Mode: EI at 70 eV.

Mass Range: m/z 40-500.

Source Temperature: 230 °C.

Biological Activity and Evaluation
The N-(2-chloroethyl)-aniline scaffold is a known pharmacophore in medicinal chemistry, with

the chloroethyl group acting as a potential alkylating agent for biological macromolecules like

DNA, a mechanism utilized by some anticancer drugs.[6] The nitro group, being strongly

electron-withdrawing, can modulate this reactivity and may also be bioreduced to reactive

intermediates.[6]
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Hypothetical Comparative Biological Data

The following tables present hypothetical, illustrative data for a series of N-(2-chloroethyl)-4-

nitroaniline derivatives to demonstrate potential structure-activity relationships (SAR). This data

is based on general principles observed for this class of compounds.[6]

Table 1: Comparative Cytotoxicity against HCT-116 Cells[6]

Compound ID Derivative Name Substituent (R) IC₅₀ (µM)

NCNA-1
N-(2-chloroethyl)-4-

nitroaniline
-H 45.2

NCNA-2
N-(2-chloroethyl)-2-

methyl-4-nitroaniline
-CH₃ (ortho) 35.8

NCNA-4
N-(2-chloroethyl)-2,6-

dimethyl-4-nitroaniline
-di-CH₃ (ortho) 28.5

NCNA-5
N-(2-chloroethyl)-3-

methoxy-4-nitroaniline
-OCH₃ (meta) 52.7

NCNA-6
N-(2-chloroethyl)-3-

chloro-4-nitroaniline
-Cl (meta) 65.4

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)[6]

Compound ID
Staphylococcus aureus
(Gram-positive)

Escherichia coli (Gram-
negative)

NCNA-1 64 >128

NCNA-2 32 128

NCNA-4 16 64

NCNA-5 128 >128

NCNA-6 >128 >128
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Proposed Mechanism of Action

The biological activity is linked to the chemical structure. The 2-chloroethyl group can form a

reactive aziridinium ion, which then alkylates nucleophilic sites on biomolecules, particularly the

N7 position of guanine in DNA, leading to cytotoxicity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13311770?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cellular Environment

N-(2-chloroethyl)
aniline derivative

Aziridinium Ion
(Reactive Intermediate)

Intramolecular
cyclization

DNA
(Guanine N7)

Nucleophilic attack
Alkylated DNA

Alkylation
Cell Cycle Arrest

& Apoptosis
DNA Damage

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13311770?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Design & Synthesis

Purification
(Chromatography)

Structural Characterization
(NMR, MS)

Purity Analysis
(HPLC)

Biological Screening
(e.g., Cytotoxicity Assay)

Structure-Activity
Relationship (SAR) Analysis

Lead Optimization

Iterative Design

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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